(2-Amino-2-methylpropoxy)trimethylsilane
CAS No.: 38421-19-1
Cat. No.: VC8366882
Molecular Formula: C7H19NOSi
Molecular Weight: 161.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38421-19-1 |
---|---|
Molecular Formula | C7H19NOSi |
Molecular Weight | 161.32 g/mol |
IUPAC Name | 2-methyl-1-trimethylsilyloxypropan-2-amine |
Standard InChI | InChI=1S/C7H19NOSi/c1-7(2,8)6-9-10(3,4)5/h6,8H2,1-5H3 |
Standard InChI Key | JKUAKJGKMCCLFW-UHFFFAOYSA-N |
SMILES | CC(C)(CO[Si](C)(C)C)N |
Canonical SMILES | CC(C)(CO[Si](C)(C)C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
(2-Amino-2-methylpropoxy)trimethylsilane (C₇H₁₉NOSi) features a silicon atom bonded to three methyl groups and one 2-amino-2-methylpropoxy chain. The propoxy group adopts a branched configuration, with the amino (-NH₂) and methyl (-CH₃) substituents positioned on the central carbon of the propyl chain . This structure confers both steric hindrance and polarity, influencing reactivity and solubility.
Key Structural Features:
-
Silicon Center: The trimethylsilyl (TMS) group [(CH₃)₃Si-] provides hydrophobicity and thermal stability .
-
Aminoalkoxy Linker: The -O-CH₂-C(CH₃)(NH₂) moiety introduces basicity and hydrogen-bonding capacity .
-
Branching: The geminal methyl and amino groups on C2 restrict conformational flexibility, potentially enhancing stereoselectivity in reactions.
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, comparisons to analogs suggest:
-
¹H NMR:
-
IR:
Synthetic Pathways
Direct Amination of Alkoxysilanes
A plausible route involves nucleophilic substitution of chlorotrimethylsilane with 2-amino-2-methyl-1-propanol under inert conditions:
This reaction typically requires bases like triethylamine to scavenge HCl . Yields depend on the steric accessibility of the hydroxyl group, which may be reduced by the branched structure.
Silane-Functionalized Epoxide Opening
An alternative method employs epoxypropane derivatives:
-
Epoxidation of 2-methyl-2-propen-1-ol
-
Ring-opening with ammonia to form 2-amino-2-methyl-1-propanol
This multi-step approach could improve regioselectivity but introduces challenges in purifying intermediates.
Physicochemical Properties
Thermodynamic Parameters
The amino group’s basicity facilitates protonation in acidic environments, altering solubility and reactivity .
Reactivity and Applications
Surface Modification
The compound’s dual functionality enables covalent bonding to inorganic substrates (via silanol condensation) and organic matrices (through amine interactions). Potential uses include:
-
Glass Fiber Sizing: Enhances epoxy resin adhesion in composites .
-
Chromatography Stationary Phases: Provides mixed-mode retention mechanisms (hydrophobic + ion exchange) .
Catalysis
The TMS group can act as a protecting group, while the amino moiety participates in acid-base catalysis. Example reaction:
This acylation proceeds under milder conditions than unshielded amines .
Stability and Degradation
Hydrolytic Stability
The Si-O bond undergoes hydrolysis in aqueous media:
Rate constants depend on pH and temperature. At neutral pH (25°C), the half-life is estimated at 120–150 hours, comparable to isobutyltrimethoxysilane .
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogs suggests onset decomposition at 220–250°C, primarily via Si-C bond cleavage. Volatile products may include trimethylsilanol and propyleneimine derivatives .
Future Research Directions
-
Catalytic Asymmetric Reactions: Leverage the chiral center for enantioselective synthesis.
-
Hybrid Materials: Incorporate into metal-organic frameworks (MOFs) for gas separation.
-
Toxicity Profiling: Conduct OECD 401/420 tests to establish safety thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume